2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide
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Overview
Description
2-Fluoroaniline . It is a derivative of aniline where the hydrogen at position 2 is substituted by fluorine. This compound has the molecular formula C6H6FN and a molecular weight of 111.12 g/mol .
Preparation Methods
2-Fluoroaniline: can be synthesized through various methods. One common synthetic route involves the fluorination of aniline using reagents such as hydrogen fluoride or fluorine gas under controlled conditions . Industrial production methods often involve the use of fluorinating agents and catalysts to achieve high yields and purity. The reaction conditions typically include temperatures ranging from -29°C to 183°C and pressures that ensure the safety and efficiency of the process .
Chemical Reactions Analysis
2-Fluoroaniline: undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It readily undergoes substitution reactions, especially electrophilic aromatic substitution, due to the presence of the fluorine atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate , reducing agents such as sodium borohydride , and substituting agents like halogens and nitrating agents . Major products formed from these reactions include fluorinated aromatic compounds and various amine derivatives .
Scientific Research Applications
2-Fluoroaniline: has a wide range of applications in scientific research:
Biology: It serves as a building block in the synthesis of biologically active molecules and is used in the study of enzyme interactions.
Medicine: It is a precursor in the synthesis of and .
Industry: It is used in the production of thermosensitive dyes and specialty chemicals .
Mechanism of Action
The mechanism by which 2-Fluoroaniline exerts its effects involves its interaction with various molecular targets. It can act as a substrate for enzymes, leading to the formation of active intermediates. The presence of the fluorine atom enhances its reactivity and specificity towards certain biological pathways .
Comparison with Similar Compounds
2-Fluoroaniline: can be compared with other similar compounds such as aniline and other fluoroanilines . Its uniqueness lies in the presence of the fluorine atom at the 2-position, which significantly alters its chemical and physical properties. Similar compounds include:
Aniline: Lacks the fluorine atom, making it less reactive in certain reactions.
4-Fluoroaniline: Has the fluorine atom at the 4-position, leading to different reactivity and applications.
Properties
Molecular Formula |
C22H29N3O5S2 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C22H29N3O5S2/c1-17-8-7-9-21(18(17)2)25(31(3,27)28)16-22(26)23-19-10-12-20(13-11-19)32(29,30)24-14-5-4-6-15-24/h7-13H,4-6,14-16H2,1-3H3,(H,23,26) |
InChI Key |
DJRMBMBSJCAVOW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S(=O)(=O)C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S(=O)(=O)C)C |
Origin of Product |
United States |
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